
(R)-1-(6-Methoxypyridin-3-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(6-Methoxypyridin-3-yl)ethan-1-ol is a chiral compound featuring a pyridine ring substituted with a methoxy group at the 6-position and an ethan-1-ol moiety at the 1-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(6-Methoxypyridin-3-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxypyridine.
Grignard Reaction: The 6-methoxypyridine undergoes a Grignard reaction with an appropriate Grignard reagent to introduce the ethan-1-ol moiety.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the ®-enantiomer.
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of chiral catalysts may be employed.
Types of Reactions:
Oxidation: ®-1-(6-Methoxypyridin-3-yl)ethan-1-ol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products:
Oxidation: Formation of 6-methoxypyridine-3-carboxylic acid.
Reduction: Formation of 1-(6-methoxypyridin-3-yl)ethane.
Substitution: Formation of various substituted pyridine derivatives.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand: Acts as a ligand in coordination chemistry.
Biology and Medicine:
Pharmacophore: Serves as a pharmacophore in the design of drugs targeting specific enzymes or receptors.
Biological Studies: Used in studies to understand its interaction with biological macromolecules.
Industry:
Intermediate: Functions as an intermediate in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of ®-1-(6-Methoxypyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the ethan-1-ol moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
相似化合物的比较
(S)-1-(6-Methoxypyridin-3-yl)ethan-1-ol: The enantiomer of the compound.
6-Methoxypyridine-3-carboxylic acid: An oxidized derivative.
1-(6-Methoxypyridin-3-yl)ethane: A reduced derivative.
Uniqueness: ®-1-(6-Methoxypyridin-3-yl)ethan-1-ol is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer. Its methoxy and ethan-1-ol functional groups also contribute to its distinct chemical reactivity and interaction with molecular targets.
属性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC 名称 |
(1R)-1-(6-methoxypyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H11NO2/c1-6(10)7-3-4-8(11-2)9-5-7/h3-6,10H,1-2H3/t6-/m1/s1 |
InChI 键 |
NYDSKPPAAGUGLW-ZCFIWIBFSA-N |
手性 SMILES |
C[C@H](C1=CN=C(C=C1)OC)O |
规范 SMILES |
CC(C1=CN=C(C=C1)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


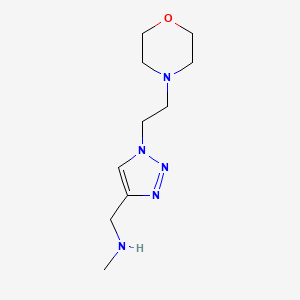


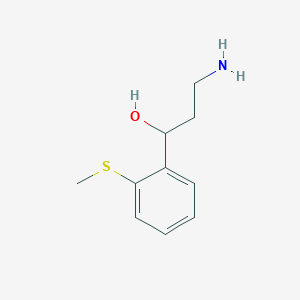
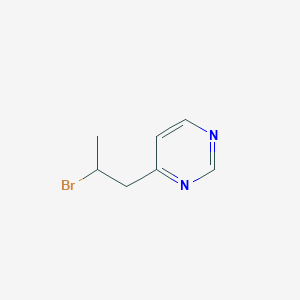


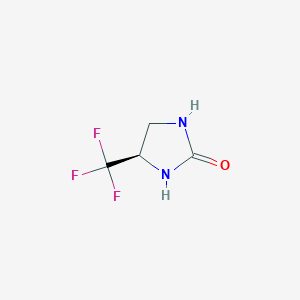
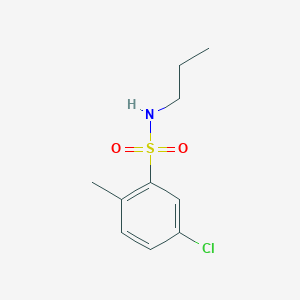
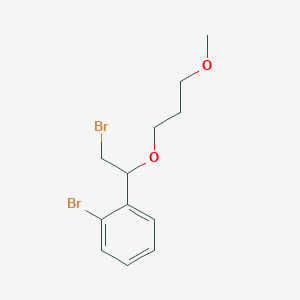
![3-Chloro-6-fluorobenzo[d]isothiazole](/img/structure/B13619838.png)
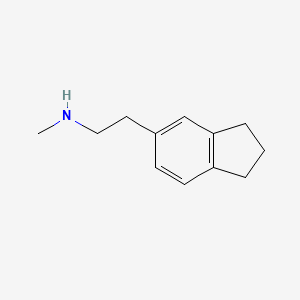
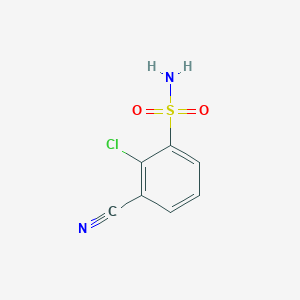
![6-(tert-Butoxycarbonyl)-2-chloro-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B13619854.png)
